1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-L-proline
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Overview
Description
1-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a pyrrolidine ring, a furochromen structure, and various functional groups
Preparation Methods
The synthesis of 1-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID involves multiple steps, starting with the construction of the furochromen core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via a series of condensation reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the furochromen and pyrrolidine rings allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ketone group using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly in targeting specific enzymes or receptors.
Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furochromen structure could facilitate binding to specific sites, while the pyrrolidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar compounds include other furochromen derivatives and pyrrolidine-containing molecules. Compared to these, 1-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23NO6 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-1-[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-14-5-7-16(8-6-14)20-13-32-22-12-23-17(10-19(20)22)15(2)18(26(31)33-23)11-24(28)27-9-3-4-21(27)25(29)30/h5-8,10,12-13,21H,3-4,9,11H2,1-2H3,(H,29,30)/t21-/m0/s1 |
InChI Key |
QBJSOXNWANIQRX-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N5CCC[C@H]5C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N5CCCC5C(=O)O)C |
Origin of Product |
United States |
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